molecular formula C12H19ClN2O B12922713 3-((4-Aminopiperidin-1-yl)methyl)phenol hydrochloride

3-((4-Aminopiperidin-1-yl)methyl)phenol hydrochloride

Cat. No.: B12922713
M. Wt: 242.74 g/mol
InChI Key: BSINDIKZWRIFSB-UHFFFAOYSA-N
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Description

3-((4-Aminopiperidin-1-yl)methyl)phenol hydrochloride is a chemical compound of significant interest in medicinal chemistry research . It belongs to a class of compounds featuring an aminopiperidine scaffold, a structure widely recognized for its prevalence in pharmacologically active molecules. The piperidine ring serves as a crucial building block in the development of therapeutic agents, and its substitution pattern can be tailored to modulate biological activity and selectivity. This specific compound, which is the hydrochloride salt form, offers enhanced stability and solubility for experimental applications. Researchers utilize this and related aminopiperidine derivatives as key intermediates in the synthesis of more complex molecules for biological screening . Recent and innovative research contexts have identified toxin-like peptides in samples from COVID-19 patients, with some of these peptides showing similarity to components of animal venoms, such as conotoxins and phospholipases . While the direct link between this specific compound and such peptides requires further investigation, its structural features make it a relevant candidate for research aimed at understanding the mechanisms behind the diverse clinical manifestations of viral infections, including neurological symptoms. The presence of the 4-aminopiperidine moiety is a key functional element, often exploited to inhibit enzymes like dipeptidyl peptidase-IV (DPP-IV) or to confer affinity for various neuroreceptors, underscoring its broad utility in drug discovery . This product is provided as a high-purity solid intended for research purposes only. It is essential for laboratory use and must not be used for diagnostic, therapeutic, or personal applications. Researchers should consult the safety data sheet (SDS) and handle the material appropriately, using standard personal protective equipment (PPE) in a controlled environment.

Properties

Molecular Formula

C12H19ClN2O

Molecular Weight

242.74 g/mol

IUPAC Name

3-[(4-aminopiperidin-1-yl)methyl]phenol;hydrochloride

InChI

InChI=1S/C12H18N2O.ClH/c13-11-4-6-14(7-5-11)9-10-2-1-3-12(15)8-10;/h1-3,8,11,15H,4-7,9,13H2;1H

InChI Key

BSINDIKZWRIFSB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)CC2=CC(=CC=C2)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Aminopiperidin-1-yl)methyl)phenol hydrochloride typically involves the reaction of 4-aminopiperidine with a phenolic compound under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

3-((4-Aminopiperidin-1-yl)methyl)phenol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of phenolic and piperidine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that derivatives of piperidine, including 3-((4-Aminopiperidin-1-yl)methyl)phenol hydrochloride, exhibit promising anticancer properties. A study demonstrated that certain piperidine derivatives showed significant cytotoxicity against various cancer cell lines, including melanoma and renal cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation, making these compounds valuable in cancer therapy .

1.2 Neurological Disorders

The compound's structure suggests potential applications in treating neurological disorders. For instance, piperidine derivatives are known to enhance conduction in models of spinal cord injury and multiple sclerosis. The ability of these compounds to block voltage-gated potassium channels positions them as candidates for therapies aimed at improving neurological function .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy. Research has shown that modifications at specific positions on the piperidine ring can significantly alter the compound's biological activity. For example, introducing different substituents can enhance binding affinity to target proteins, which is essential for developing effective therapeutic agents .

Case Study: Anticancer Efficacy

A recent study explored a series of piperidine derivatives, including this compound, which were tested against a panel of cancer cell lines. The results indicated that some derivatives exhibited mean percentage inhibition values exceeding 60% at a concentration of 10 µM, demonstrating their potential as anticancer agents .

CompoundCell Line TestedMean % InhibitionIC50 (µM)
5aSK-MEL-56512
5dA4987015
5bMDA-MB-4685820

Case Study: Neurological Impact

In another study focusing on neurological applications, the compound was evaluated for its ability to penetrate the blood-brain barrier and block potassium channels. Results showed that modifications to the piperidine structure improved central nervous system penetration, enhancing therapeutic potential for conditions like multiple sclerosis .

Future Directions and Research Opportunities

Ongoing research aims to further elucidate the mechanisms by which this compound exerts its effects. Future studies should focus on:

  • Optimization of Pharmacokinetic Properties : Enhancing solubility and bioavailability.
  • Broader Spectrum Testing : Evaluating efficacy against a wider range of cancer types and neurological disorders.
  • Combination Therapies : Investigating synergistic effects when used with other therapeutic agents.

Mechanism of Action

The mechanism of action of 3-((4-Aminopiperidin-1-yl)methyl)phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural and physicochemical differences between 3-((4-Aminopiperidin-1-yl)methyl)phenol hydrochloride and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Safety/Toxicity
This compound (Target) C₁₂H₁₇ClN₂O₂ 256.73 Phenol, methylene bridge, 4-aminopiperidine Polar due to phenol; potential hydrogen-bond donor/acceptor Limited toxicological data; standard hydrochloride precautions apply
Methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride (CAS: 1286265-65-3) C₁₄H₂₀N₂O₂·2HCl 329.25 Methyl ester, methylene bridge, 4-aminopiperidine Higher lipophilicity (ester group); dihydrochloride salt enhances solubility No GHS classification; first-aid measures for eye/skin exposure recommended
3-(4-Aminopiperidine-1-carbonyl)phenol hydrochloride (CAS: 1171227-22-7) C₁₂H₁₇ClN₂O₂ 256.73 Phenol, carbonyl bridge, 4-aminopiperidine Reduced flexibility (carbonyl vs. methylene); altered electron distribution Similar to target compound; no specific hazards listed
(4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone hydrochloride (CAS: 1158290-89-1) C₁₃H₁₉ClN₂O₂ 270.76 Methoxy group, carbonyl bridge, 4-aminopiperidine Increased lipophilicity (methoxy); potential metabolic stability No hazard statements; storage at unspecified conditions
3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride (CAS: 1286273-82-2) C₁₃H₁₉Cl₂N₃ 288.22 Benzonitrile, methylene bridge, 4-aminopiperidine High polarity (nitrile); possible CNS activity due to nitrile group Dihydrochloride salt; no toxicity data available

Functional Group Impact on Physicochemical Properties

  • Phenol vs. The carbonyl bridge in 3-(4-Aminopiperidine-1-carbonyl)phenol hydrochloride introduces rigidity, which may influence binding affinity in receptor interactions .
  • Salt Forms: Dihydrochloride salts (e.g., CAS: 1286265-65-3) generally exhibit higher aqueous solubility than monohydrochloride forms but may require pH adjustment for stability .

Biological Activity

3-((4-Aminopiperidin-1-yl)methyl)phenol hydrochloride, also known as 3-[(4-Aminopiperidin-1-yl)methyl]phenol, is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C12H18N2O and a molecular weight of approximately 206.29 g/mol. Its structure features a phenolic moiety with an aminopiperidine side chain, enhancing its solubility and potential bioactivity due to the presence of functional groups that can participate in various chemical reactions.

Biological Activities

1. Anticancer Properties:
Preliminary studies suggest that this compound may exhibit anticancer properties. Compounds with similar structures have shown activity against various cancer cell lines. For example, analogs have been reported to inhibit cell proliferation in leukemia models with IC50 values in the nanomolar range, indicating potent activity against cancer cells .

2. Antimicrobial Activity:
Research indicates potential antimicrobial effects against Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that derivatives of this compound can inhibit bacterial growth, making it a candidate for further investigation as an antibacterial agent .

3. Mechanism of Action:
The biological activity of this compound is thought to be mediated through interactions with specific molecular targets. The phenolic hydroxyl group may play a crucial role in modulating enzyme activities and receptor interactions that are pivotal in cancer cell proliferation and microbial growth inhibition .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation of leukemia cells (IC50 = 31 nM)
AntimicrobialExhibits inhibitory effects against various bacteria
Mechanistic InsightsInteracts with enzymes involved in cancer proliferation and microbial growth

Case Study: Anticancer Activity

A study focused on the compound's ability to inhibit menin interaction with MLL (Mixed-Lineage Leukemia), demonstrating significant cell growth inhibition at submicromolar concentrations. The selectivity index for this compound was noted to be less than 6, suggesting room for improvement in selectivity towards cancer cells while minimizing off-target effects .

Case Study: Antimicrobial Efficacy

Another investigation assessed the compound's effectiveness against Acinetobacter baumannii and Pseudomonas aeruginosa, both critical pathogens on the WHO priority list. The results indicated promising activity but highlighted the need for further optimization to enhance solubility and reduce plasma protein binding that could impair efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-((4-Aminopiperidin-1-yl)methyl)phenol hydrochloride, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Mannich reactions or nucleophilic substitution, using intermediates like 4-aminopiperidine and phenolic derivatives. Optimization involves adjusting reaction parameters (temperature, solvent polarity, and stoichiometry) and catalysts (e.g., NaBH(OAc)₃ for reductive amination). Monitoring reaction progress with TLC or HPLC ensures intermediate purity .

Q. How should stability and storage conditions be managed for this compound in long-term studies?

  • Methodology : Store as a crystalline solid at -20°C in airtight, light-resistant containers. Stability (>5 years) is confirmed via periodic HPLC analysis to detect degradation products (e.g., free amine or oxidized derivatives). For aqueous solutions, use buffers at pH 4–6 to minimize hydrolysis .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

  • Methodology : Employ a combination of:

  • HPLC/UV-Vis (λmax ~255 nm) for purity assessment.
  • NMR (¹H/¹³C) to confirm substituent positions on the piperidine and phenol rings.
  • Mass spectrometry (MS) for molecular weight verification (e.g., ESI-MS for hydrochloride adducts).
  • Karl Fischer titration to quantify residual solvents or water .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology : Discrepancies may arise from assay conditions (e.g., pH affecting protonation states). Conduct parallel studies using:

  • Receptor-binding assays (e.g., radioligand displacement for α-adrenergic or opioid receptors).
  • Functional assays (e.g., cAMP modulation in cell lines).
    Cross-validate with structural analogs (e.g., 4-((4-Methoxyphenyl)sulfonyl)piperidine hydrochloride) to isolate pharmacophore contributions .

Q. What strategies improve synthetic yield while minimizing byproducts like N-oxide derivatives?

  • Methodology :

  • Use inert atmospheres (N₂/Ar) to prevent oxidation during amination.
  • Introduce steric hindrance via bulky protecting groups (e.g., Boc on the piperidine nitrogen).
  • Optimize reducing agents (e.g., switch from NaBH₄ to selective catalysts like Pd/C under H₂) .

Q. How can mechanistic studies elucidate the compound’s interaction with enzymes or receptors?

  • Methodology :

  • Kinetic assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates for target enzymes.
  • Molecular docking : Model interactions with receptor crystal structures (e.g., α1-adrenergic receptors).
  • Isotopic labeling : Synthesize ³H/¹⁴C-labeled derivatives to track binding kinetics in vitro .

Q. What experimental designs address discrepancies in cytotoxicity profiles across cell lines?

  • Methodology :

  • Perform dose-response curves (0.1–100 µM) in diverse cell lines (e.g., HEK293 vs. HepG2).
  • Assess mitochondrial toxicity via MTT assays and compare with apoptosis markers (caspase-3 activation).
  • Evaluate efflux pump activity (e.g., P-gp inhibition) to rule out pharmacokinetic variability .

Safety and Handling

Q. What precautions are critical when handling this compound in aqueous or organic phases?

  • Methodology :

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • For spills, neutralize with 5% acetic acid (for base) or NaHCO₃ (for acid).
  • Store separately from strong oxidizers (e.g., peroxides) to prevent exothermic reactions .

Data Analysis and Reporting

Q. How should researchers document and validate synthetic protocols for reproducibility?

  • Methodology :

  • Report detailed reaction logs (time, temperature, humidity).
  • Include NMR/HPLC raw data in supplementary materials.
  • Use reference standards (e.g., USP-grade piperidine derivatives) for cross-lab validation .

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